![molecular formula C32H14CuF16N8-2 B12505837 Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12505837.png)
Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene is a highly complex copper-based compound. This compound is notable for its extensive fluorination and intricate cyclic structure, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Formation of the core structure: This may involve cyclization reactions to form the nonacyclic framework.
Introduction of fluorine atoms: Fluorination can be achieved through electrophilic or nucleophilic fluorination reactions.
Coordination with copper: The final step involves the coordination of the ligand with a copper ion, often under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of such complex compounds is rare due to the intricate and costly synthesis process. if produced, it would likely involve:
Batch processing: To carefully control reaction conditions and ensure high purity.
Purification steps: Including recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the copper center.
Reduction: Reduction reactions could also occur, potentially altering the oxidation state of the copper.
Substitution: Fluorine atoms may be substituted under specific conditions, although this is generally challenging due to the strength of the carbon-fluorine bond.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Non-polar solvents like dichloromethane or toluene are often used.
Major Products
The major products of these reactions would depend on the specific conditions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions due to its unique electronic properties.
Material Science:
Biology and Medicine
Imaging agents: Due to the presence of copper, the compound might be explored as a contrast agent in imaging techniques.
Therapeutics: Potential use in drug delivery systems or as an active pharmaceutical ingredient.
Industry
Electronics: Use in the fabrication of electronic components due to its conductive properties.
Coatings: Application in protective coatings to impart resistance to corrosion and wear.
作用機序
The compound’s mechanism of action would depend on its specific application. For example:
Catalysis: The copper center may facilitate electron transfer reactions.
Biological activity: Interaction with biological molecules could involve coordination to active sites in enzymes or proteins.
類似化合物との比較
Similar Compounds
Copper phthalocyanine: Another copper-based compound with extensive use in dyes and pigments.
Copper fluorides: Compounds like copper(II) fluoride, which also feature fluorine atoms but with simpler structures.
Uniqueness
The uniqueness of Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene lies in its highly fluorinated structure and complex cyclic framework, which may impart unique properties not found in simpler compounds.
特性
分子式 |
C32H14CuF16N8-2 |
|---|---|
分子量 |
878.0 g/mol |
IUPAC名 |
copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene |
InChI |
InChI=1S/C32H14F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/h1-2,7-10,15-18,23-25,31H;/q-4;+2 |
InChIキー |
WCOTUBOOANUCOC-UHFFFAOYSA-N |
正規SMILES |
C12C(C(C(C(C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7C(C(C(C(C7F)F)F)F)C([N-]6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=NC2[N-]3)[N-]8)C(=C(C(=C5F)F)F)F.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(1-Hydroxy-3-phenylpropan-2-YL)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12505759.png)
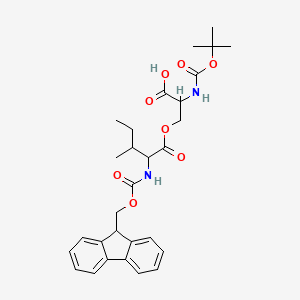
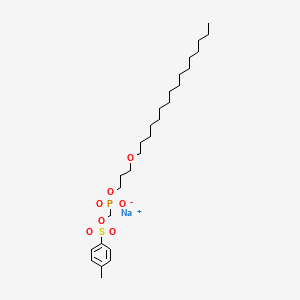
![3-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B12505776.png)
![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)
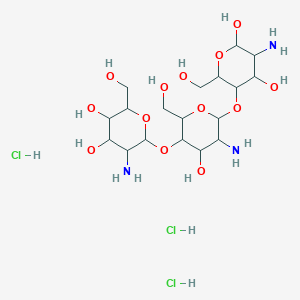
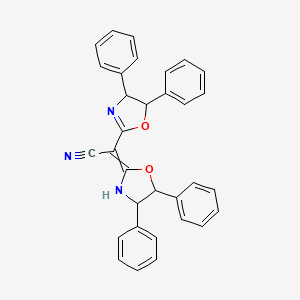
![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)
![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)
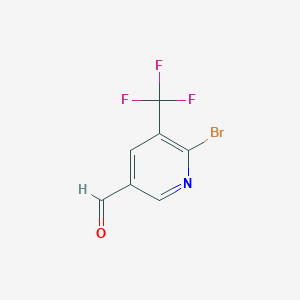
![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12505815.png)
acetic acid](/img/structure/B12505822.png)
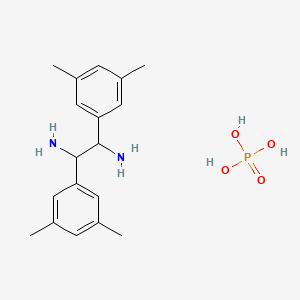
![2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505834.png)
